molecular formula C9H15NO B2606020 7-Methyl-7-azaspiro[3.5]nonan-2-one CAS No. 2306268-80-2

7-Methyl-7-azaspiro[3.5]nonan-2-one

Cat. No.: B2606020
CAS No.: 2306268-80-2
M. Wt: 153.225
InChI Key: NYEIFMSZSIMUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7-azaspiro[3.5]nonan-2-one (C₉H₁₅NO, MW: 153.22 g/mol) is a bicyclic spiro compound featuring a nitrogen atom at position 7 and a methyl substituent on the azetidine ring (). Its spiro[3.5]nonane core consists of a fused five-membered lactam ring and a three-membered azetidine ring, creating a rigid, three-dimensional structure. The compound’s SMILES notation is CC1CCC2(CC1)CC(=O)N2, and its InChIKey is XBPDQBWCZIJYGA-UHFFFAOYSA-N (). Available commercially with ≥97% purity, it is priced at ~$223/250 mg ().

Its spirocyclic architecture is prized in drug discovery for conformational restriction, enabling selective target binding ().

Properties

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEIFMSZSIMUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antagonists of Muscarinic Acetylcholine Receptor M4 :
    • Recent studies have indicated that derivatives of 7-methyl-7-azaspiro[3.5]nonan-2-one can act as antagonists for the muscarinic acetylcholine receptor M4 (mACHR M4). These compounds may have therapeutic potential for treating disorders related to this receptor, such as cognitive decline and other neurological conditions .
  • Inhibition of Viral Proteases :
    • The compound has been explored for its inhibitory effects against viral proteases, particularly those associated with coronaviruses like SARS-CoV-2. Structure-guided design has led to the development of spirocyclic inhibitors that show promise in preventing viral replication by targeting specific protease sites .

Synthetic Methodologies

  • Synthesis of Spirocyclic Compounds :
    • This compound serves as a precursor in the synthesis of various spirocyclic compounds through oxidative cyclization reactions. This methodology allows for the creation of complex molecular architectures that are valuable in drug discovery and development .
  • Intermediates in Chemical Synthesis :
    • The compound is utilized as an intermediate in the synthesis of other bioactive molecules, including those that exhibit anti-inflammatory and analgesic properties. Its unique spirocyclic structure facilitates further chemical modifications that enhance biological activity .

Case Studies and Research Findings

StudyFocusFindings
Patent EP1956024A1Synthesis methodsDescribes methods for synthesizing derivatives of this compound, highlighting its utility in producing compounds for pharmaceutical applications .
MDPI Research ArticleSpirocyclic InhibitorsDemonstrated that spirocyclic compounds derived from this compound showed significant inhibitory activity against SARS-CoV-2 proteases, with IC50 values indicating potent antiviral effects .
US Patent 11,149,022Therapeutic applicationsIdentifies the potential use of this compound derivatives as therapeutic agents targeting mACHR M4, suggesting implications for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 7-Methyl-7-azaspiro[3.5]nonan-2-one with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference IDs
7-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 139.20 No methyl group; unsubstituted N Intermediate for bioactive derivatives
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl group at position 3; oxa (oxygen) Pharmaceutical building block; material science
2-Benzyl-2-azaspiro[3.5]nonan-7-one C₁₅H₁₉NO 229.32 Benzyl group at N; ketone at position 7 Synthetic intermediate for kinase inhibitors
1-Oxaspiro[3.5]nonan-2-one C₈H₁₂O₂ 140.18 Oxygen replaces nitrogen (oxa analog) Carbonylation precursor for aldehydes
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 193.67 Hydroxyl group at position 2; HCl salt Polar derivative for solubility enhancement

Key Differences and Implications

Nitrogen vs. Oxygen Substitution: The oxa analog (1-Oxaspiro[3.5]nonan-2-one) lacks nitrogen, reducing basicity and altering hydrogen-bonding capacity. This makes it more suitable for carbonylation reactions ().

The methyl group in the target compound improves metabolic stability compared to unsubstituted 7-Azaspiro[3.5]nonan-2-one, which is more prone to oxidation ().

Functional Group Positioning: 2-Benzyl-2-azaspiro[3.5]nonan-7-one’s benzyl group at nitrogen sterically hinders nucleophilic attack, stabilizing the ketone for selective alkylation reactions ().

Pharmaceutical Relevance

  • This compound: Used in kinase inhibitor synthesis () and as a scaffold for CNS-targeting drugs due to its blood-brain barrier permeability ().
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Explored in EGFR inhibitors for cancer therapy ().
  • 7-Azaspiro[3.5]nonan-2-ol hydrochloride: Hydroxyl group enables conjugation with prodrug moieties ().

Material Science

  • Spirocyclic oxa derivatives (e.g., 1-Oxaspiro[3.5]nonan-2-one) are precursors for thermally stable polymers ().

Biological Activity

7-Methyl-7-azaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a nitrogen atom within the spiro framework, contributing to its significant biological properties.

  • Molecular Formula : C9H15N
  • Molecular Weight : Approximately 155.23 g/mol
  • CAS Number : 2306268-80-2

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown moderate to potent activity against various pathogenic bacteria and fungi. For instance, it displayed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .
    • In a study, derivatives of this compound were screened for antimicrobial properties, revealing efficacy against Gram-positive and Gram-negative microorganisms .
  • Antiviral Activity :
    • Recent studies have highlighted the potential of spirocyclic compounds like this compound in inhibiting viral proteases, particularly those associated with coronaviruses (SARS-CoV-2 and MERS-CoV). These compounds demonstrated high inhibitory activity with IC50 values in the submicromolar range .
  • GPR119 Agonism :
    • The compound has been identified as a GPR119 agonist, which is significant for glucose metabolism regulation. In animal models, it exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the spirocyclic structure can lead to variations in potency and selectivity against different biological targets.

CompoundBiological ActivityIC50/MIC Value
This compoundAntimicrobial0.21 μM (against Pseudomonas aeruginosa)
Compound 54g (analog)GPR119 AgonistFavorable glucose-lowering effect
Spirocyclic InhibitorsViral Protease InhibitionSubmicromolar range

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various derivatives of this compound for their antimicrobial properties against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited higher growth inhibition zones compared to control substances, highlighting their potential as new antimicrobial agents.
  • Viral Inhibition :
    In another study focusing on SARS-CoV-2, spirocyclic inhibitors derived from this compound were shown to bind effectively to the viral protease, demonstrating promising antiviral activity without significant cytotoxic effects on host cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Methyl-7-azaspiro[3.5]nonan-2-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions, often starting from precursors like piperidone derivatives. A general procedure involves refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., KOH) to achieve spiro-ring formation. Optimal yields (up to 98%) are achieved under inert atmospheres at 80–100°C for 6–12 hours, followed by purification via vacuum distillation or column chromatography . Key parameters include stoichiometric control of reactants and precise temperature monitoring to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : A strong absorption band near 1750 cm⁻¹ (C=O stretch of the lactam ring) is diagnostic .
  • NMR Spectroscopy :
  • ¹H NMR : A singlet at δ 2.61 ppm (2H, CH₂ adjacent to the lactam carbonyl) and a multiplet at δ 1.3–2.0 ppm (10H, spirocyclic CH₂ groups) .
  • ¹³C NMR : A carbonyl signal at ~170 ppm and sp³ carbons between 20–50 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 155.20 (M⁺) confirm the molecular formula .

Advanced Research Questions

Q. How does this compound serve as a building block for inhibitors of endocannabinoid-degrading enzymes like FAAH (fatty acid amide hydrolase)?

  • Methodological Answer : The spirocyclic scaffold provides rigidity and metabolic stability, making it suitable for FAAH inhibitor design. Modifications at the lactam nitrogen (e.g., carboxamide substitutions) enhance binding affinity. For example, 7-azaspiro[3.5]nonane-7-carboxamide derivatives exhibit IC₅₀ values < 100 nM in FAAH inhibition assays. Researchers should prioritize structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking to optimize substituent placement .

Q. What strategies can resolve discrepancies in spectral data between synthesized batches of this compound?

  • Methodological Answer :

  • Batch Comparison : Analyze impurities via HPLC-MS; common byproducts include open-chain intermediates or oxidized derivatives.
  • Deuterium Exchange Experiments : Add D₂O to NMR samples to identify exchangeable protons (e.g., NH in lactam), which may shift or collapse signals .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation and identifies conformational variations .

Q. What challenges arise in synthesizing derivatives such as {7-methyl-7-azaspiro[3.5]nonan-2-yl}methanol, and how can steric hindrance be mitigated?

  • Methodological Answer : The primary challenge is functionalizing the spirocyclic core without ring-opening. Strategies include:

  • Protection-Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect reactive sites during alcohol substitution .
  • Mild Reducing Agents : Employ NaBH₄ or LiAlH₄ at low temperatures (−20°C) to reduce ester intermediates to alcohols while preserving the spiro structure .

Q. How do structural modifications (e.g., oxa/aza substitutions) impact the pharmacological activity of this compound analogs?

  • Methodological Answer :

  • Oxa-Substitution : Replacing nitrogen with oxygen (e.g., 7-oxa analogs) reduces basicity, altering pharmacokinetics. For example, 2-oxa-7-azaspiro[3.5]nonane hemioxalate shows improved solubility but lower CNS penetration .
  • Aza-Substitution : Adding nitrogen atoms (e.g., 1,7-diazaspiro derivatives) enhances hydrogen-bonding capacity, improving target selectivity. SAR tables comparing logP, IC₅₀, and solubility are critical for optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.